molecular formula C5H8N4O B097531 5-Amino-1-methyl-1h-pyrazole-4-carboxamide CAS No. 18213-75-7

5-Amino-1-methyl-1h-pyrazole-4-carboxamide

Cat. No.: B097531
CAS No.: 18213-75-7
M. Wt: 140.14 g/mol
InChI Key: JGSQVTVXGXOSCH-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1h-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102026. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

5-Amino-1-methyl-1H-pyrazole-4-carboxamide has been utilized in the synthesis of various compounds with potential antitumor activities. For instance, it's involved in the formation of pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases, which have been screened for their in vitro antitumor activities against different human cancer cell lines (Hafez et al., 2013).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Another significant application is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, contributing to the broader field of heterocyclic chemistry. This process involves a reaction with various ethyl alcanoates (Miyashita et al., 1990).

Building Block for Polyfunctionalized Heterocyclic Compounds

The compound serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest. Its reactivity and preparation methods form the basis of various research studies (El‐Mekabaty, 2014).

Synthesis of Versatile Intermediates

This compound is key in synthesizing versatile intermediates like 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, facilitating more innovative syntheses of related compounds (Bobko et al., 2012).

Cytotoxicity Evaluation

Research has been conducted on new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives synthesized from this compound, where their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells was evaluated (Hassan et al., 2014).

Anti-TMV Activity

Additionally, its derivatives have been studied for their biological activity, including potential inactivation effects against tobacco mosaic virus (TMV), indicating its utility in agricultural research (Zhang et al., 2012).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

The primary target of 5-Amino-1-methyl-1h-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptor (FGFR). FGFR plays a crucial role in cell proliferation, differentiation, and angiogenesis .

Mode of Action

This compound interacts with FGFR by covalently binding to it. This binding inhibits the receptor’s activity, thereby preventing the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The compound affects the FGFR signaling pathway. When FGFR is inhibited, the downstream effects include a decrease in cell proliferation and angiogenesis, which are key processes in tumor growth and metastasis .

Pharmacokinetics

Its molecular weight (14014 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of FGFR, leading to a decrease in cell proliferation and angiogenesis . This can result in the reduction of tumor growth and metastasis in cancers where FGFR is abnormally activated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C to maintain its stability. Furthermore, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution within the body.

Properties

IUPAC Name

5-amino-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSQVTVXGXOSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295449
Record name 5-amino-1-methyl-1h-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18213-75-7
Record name 18213-75-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1-methyl-1h-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-methyl-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper regarding 5-Amino-1-methyl-1H-pyrazole-4-carboxamide?

A1: The research paper demonstrates a facile method for synthesizing 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones using this compound as a starting material. The reaction involves treating this compound with various ethyl alcanoates in the presence of sodium ethoxide in ethanol [].

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